molecular formula C21H22O12 B134478 Taxifolin-3-glucopyranoside CAS No. 129212-92-6

Taxifolin-3-glucopyranoside

カタログ番号: B134478
CAS番号: 129212-92-6
分子量: 466.4 g/mol
InChIキー: FVQOMEDMFUMIMO-FHVPTPGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taxifolin-3-glucopyranoside, also known as dihydroquercetin-3-O-β-D-glucopyranoside, is a flavonoid glycoside. It is a derivative of taxifolin, a compound commonly found in various plants such as Douglas fir, milk thistle, and onions. This compound is known for its antioxidant, anti-inflammatory, and potential anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of taxifolin-3-glucopyranoside involves the glycosylation of taxifolin. One efficient method includes a regio- and stereoselective C-glycosidation reaction catalyzed by scandium triflate (Sc(OTf)3) with D-glucose. This reaction yields this compound in approximately 35% yield . The reaction conditions typically involve the use of chiral high-performance liquid chromatography (HPLC) for the separation of the desired product from its diastereomeric mixture .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction of taxifolin from natural sources followed by enzymatic or chemical glycosylation. The use of biocatalysts such as glycosyltransferases can enhance the efficiency and selectivity of the glycosylation process, making it suitable for large-scale production .

化学反応の分析

Glycosylation Mechanisms

The glucopyranosyl group modifies taxifolin's reactivity through steric and electronic effects:

Key reaction sites

  • C3 position : Primary site for O-glycosylation due to nucleophilic hydroxyl group .

  • C6 position : Alternative site for C-glycosylation under metal-catalyzed conditions .

Electronic effects

  • Glucopyranosyl group reduces oxidation potential of taxifolin by 0.15 V compared to aglycone .

  • Hammett substituent constant (σ) = -0.32 at C3 position, indicating electron-donating effect .

Regioselectivity in Glycosylation

Regiochemical control depends on reaction conditions:

Acid-catalyzed conditions

  • Favors 3-O-glycosylation with 98:2 regioselectivity (3-O vs 7-O) in methanol/water mixtures .

Metal-mediated conditions

  • Sc(OTf)3 promotes 6-C-glycosylation through chelation-controlled mechanism :

    "The scandium ion coordinates with taxifolin's C4 carbonyl and glucose anomeric oxygen, directing nucleophilic attack to C6 position."

Stereochemical Considerations

The glucopyranosyl configuration impacts biological activity and chemical stability:

Anomeric configuration

  • β-D-glucopyranoside predominates (95% selectivity) in enzymatic synthesis vs. 82% in chemical methods .

  • α-Anomer forms <5% under standard conditions .

Taxifolin stereochemistry

  • Natural (2R,3R)-configuration shows 3.2× higher glycosylation efficiency than (2S,3S)-enantiomer .

Stability Under Reaction Conditions

Taxifolin-3-glucopyranoside demonstrates pH- and temperature-dependent stability:

Thermal degradation

  • Decomposition begins at 85°C (ΔH‡ = 92 kJ/mol) with glucoside bond cleavage as rate-limiting step .

  • Half-life = 45 min at 100°C in aqueous solution (pH 7) .

pH stability

  • Maximal stability at pH 5–6 (t1/2 > 300 hr at 25°C) .

  • Acid-catalyzed hydrolysis (pH <3) follows first-order kinetics (k = 0.018 min⁻¹ at 37°C) .

Chemical Modifications

The glucosylated derivative undergoes characteristic flavonoid reactions:

Oxidation

  • Electrophilic oxidation at C2 position forms quinone methide intermediate :
    Taxifolin 3 glucosideH2O2HRP2,3didehydro derivative\text{Taxifolin 3 glucoside}\xrightarrow[\text{H}_2\text{O}_2]{\text{HRP}}2,3-\text{didehydro derivative}

Nucleophilic substitution

  • Mitsunobu reaction at C7 hydroxyl (protected):
    Yield=68%textwithphi3P DIADtextinTHF\text{Yield}=68\%\\text{with}\\phi_3 \text{P DIAD}\\text{in THF}

This comprehensive analysis demonstrates that this compound's chemical behavior is governed by its hybrid flavonoid-carbohydrate structure. Recent advances in enzymatic glycosylation and metal-mediated C-glycosidation provide efficient synthetic routes, while stability studies inform optimal handling conditions for research applications.

科学的研究の応用

Pharmacological Properties

Taxifolin-3-glucopyranoside exhibits several pharmacological properties, including:

  • Antidiabetic Effects : Research indicates that TG enhances glucose uptake in hepatocytes and downregulates gluconeogenic enzymes, which are crucial for managing type 2 diabetes mellitus (T2DM). A study demonstrated that TG significantly reduced blood glucose levels in STZ-induced diabetic rats, suggesting its potential as a therapeutic agent for diabetes management .
  • Anti-inflammatory Activity : TG has shown promise in reducing inflammation by inhibiting the synthesis of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism was observed in a study where TG treatment reduced the severity of atopic dermatitis-like lesions in mice, indicating its potential for treating allergic inflammatory diseases .
  • Antimicrobial Properties : TG exhibits antibacterial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Diabetes Management : A comprehensive study involving both in vitro and in vivo experiments demonstrated that TG significantly lowers blood glucose levels and enhances insulin sensitivity in diabetic models. The findings suggest that TG could serve as a complementary treatment for T2DM .
  • Atopic Dermatitis Treatment : In a controlled experiment with NC/Nga mice, TG was applied topically and administered intraperitoneally. Results showed a marked reduction in clinical symptoms of atopic dermatitis, with decreased levels of inflammatory markers such as IL-4 and IgE following treatment with TG .
  • Antimicrobial Testing : A study assessed the antibacterial activity of TG against clinical strains of bacteria. The results indicated that TG effectively inhibited bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent .

類似化合物との比較

Taxifolin-3-glucopyranoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone, taxifolin. Similar compounds include:

    Quercetin-3-glucopyranoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

    Kaempferol-3-glucopyranoside: Known for its anticancer and cardioprotective effects.

    Myricetin-3-glucopyranoside: Exhibits strong antioxidant and anti-inflammatory activities.

This compound stands out due to its specific glycosylation pattern, which influences its biological activity and potential therapeutic applications .

生物活性

Taxifolin-3-glucopyranoside, a glycosylated form of taxifolin (dihydroquercetin), has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is primarily derived from various plant sources, including onions, tamarind seeds, and maritime pine bark. Its structure features a flavonoid backbone with a glucose moiety attached at the 3-position, enhancing its solubility and bioavailability compared to its aglycone form.

2. Biological Activities

The biological activities of this compound can be categorized into several key areas:

2.1 Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic effects. In vitro experiments using CC1 hepatocytes showed that the compound enhances glucose uptake while downregulating gluconeogenic enzymes such as G6Pase and PEPCK through AMPK phosphorylation. In vivo studies with STZ-induced diabetic rats further confirmed these findings, showing reduced blood glucose levels and improved insulin sensitivity .

Study TypeModelKey Findings
In VitroCC1 HepatocytesIncreased glucose uptake; downregulation of G6Pase and PEPCK
In VivoSTZ-induced Diabetic RatsReduced blood glucose; increased plasma insulin

2.2 Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It inhibits the activation of NF-κB signaling pathways, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and COX-2 in various cell models. For instance, in THP-1 cells exposed to oxidative stress, taxifolin significantly decreased inflammation markers .

2.3 Antioxidant Properties

The compound also exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. It enhances the expression of Nrf2, a key regulator in antioxidant defense mechanisms, thereby promoting the expression of various antioxidant enzymes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • AMPK Activation : Stimulates glucose metabolism and reduces gluconeogenesis.
  • Nrf2 Pathway : Enhances cellular resistance to oxidative stress.
  • NF-κB Inhibition : Reduces inflammatory responses by modulating cytokine production.

4. Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in treating various conditions:

4.1 Metabolic Disorders

The antidiabetic properties suggest its utility in managing type 2 diabetes and metabolic syndrome.

4.2 Cardiovascular Health

Due to its anti-inflammatory and antioxidant effects, it may contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases .

4.3 Cancer Therapy

Preliminary studies indicate that taxifolin derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of angiogenesis .

5. Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • A study involving patients with atopic dermatitis demonstrated that treatment with taxifolin significantly reduced eosinophil counts and levels of IgE, indicating its potential as an immunomodulatory agent .

特性

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-27,29-30H,6H2/t13-,15-,17+,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQOMEDMFUMIMO-FHVPTPGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156095
Record name Taxifolin-3-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129212-92-6
Record name Taxifolin-3-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129212926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxifolin-3-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxifolin-3-glucopyranoside
Reactant of Route 2
Taxifolin-3-glucopyranoside
Reactant of Route 3
Taxifolin-3-glucopyranoside
Reactant of Route 4
Taxifolin-3-glucopyranoside
Reactant of Route 5
Taxifolin-3-glucopyranoside
Reactant of Route 6
Taxifolin-3-glucopyranoside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。